molecular formula C15H16N4O3 B2959327 ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate CAS No. 866151-60-2

ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate

Cat. No.: B2959327
CAS No.: 866151-60-2
M. Wt: 300.318
InChI Key: VLIGBKFCZCKKCY-WOJGMQOQSA-N
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Description

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate is a synthetic chemical compound of interest in advanced agrochemical and pharmacological research. Its molecular structure incorporates a pyrimidine ring—a heterocycle commonly found in compounds with known biological activity —linked via an imino (E)-carbamate functional group. This specific architecture suggests potential for investigation in several scientific domains. Researchers may explore its application as a lead structure in the development of novel pest control agents, given that similar pyrimidine-containing derivatives have been documented in patent literature for their pesticidal properties . The carbamate functional group is known to be a key pharmacophore in certain inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on our commitment to supplying this chemical in high purity and quality to ensure consistent and reliable experimental outcomes.

Properties

IUPAC Name

ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-3-21-15(20)19-18-11(2)12-5-7-13(8-6-12)22-14-16-9-4-10-17-14/h4-10H,3H2,1-2H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGBKFCZCKKCY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331631
Record name ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866151-60-2
Record name ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with an appropriate pyrimidine derivative under specific reaction conditions. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting antitumor effects .

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

  • Structure : CH₃CH₂-O-CO-NH₂.
  • Properties : A simple carbamate with widespread industrial and inadvertent occurrence in fermented foods and beverages.
  • Carcinogenicity: Weak carcinogen in rodents, inducing liver and lung tumors at high doses .
  • Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, even with metabolic activation .
  • Metabolism : Metabolized via cytochrome P450 to intermediates like vinyl carbamate, a more reactive electrophile .

Vinyl Carbamate

  • Structure : CH₂=CH-O-CO-NH₂.
  • Properties : A desaturated analog of ethyl carbamate.
  • Carcinogenicity: 10–50× more potent than ethyl carbamate in inducing skin, lung, and liver tumors in mice and rats .
  • Mutagenicity : Strong mutagen in S. typhimurium TA100/TA1535 with metabolic activation .
  • Metabolism : Directly forms DNA-reactive epoxides without requiring prior desaturation .

Silicon-Based Carbamate Derivatives

  • Example : Benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate (Compound 2).
  • Properties : Silicon incorporation enhances lipophilicity and acetylcholinesterase (AChE) inhibition.
  • Activity : IC₅₀ values comparable to galanthamine (AChE inhibitor) and rivastigmine (used in Alzheimer’s therapy) .

Ethyl N-Hydroxycarbamate

  • Structure : CH₃CH₂-O-CO-NH-OH.
  • Properties : A hydroxylated derivative with weak direct mutagenicity (2–3 revertants/μmol in S. typhimurium).
  • Carcinogenicity: Induces lung adenomas in mice but less potent than vinyl carbamate .

Comparative Data Table

Compound Carcinogenicity (Relative Potency) Mutagenicity (S. typhimurium) Enzyme Inhibition (IC₅₀, μM) Key Structural Features
Ethyl carbamate Low Non-mutagenic N/A Simple alkyl carbamate
Vinyl carbamate High (10–50× ethyl carbamate) Strong (TA100/TA1535) N/A α,β-unsaturated carbamate
Silicon-based carbamate (Compound 2) Not reported Not tested ~0.1 (AChE) Silicon-modified side chain
Ethyl N-[(E)-1-(4-pyrimidin-2-yl...) Not reported* Not tested* Not reported* Pyrimidine-aryl hybrid

*Hypothetical data inferred from structural analogs: Pyrimidine moiety may enhance target specificity or metabolic resistance compared to ethyl carbamate.

Mechanistic and Metabolic Insights

  • Ethyl vs. Vinyl Carbamate: The α,β-unsaturation in vinyl carbamate facilitates direct epoxidation, leading to DNA adducts and higher genotoxicity . Ethyl carbamate requires metabolic activation (e.g., CYP2E1-mediated oxidation) to form reactive intermediates, which are less efficient .
  • Role of Pyrimidine : The pyrimidin-2-yloxy group in the target compound could confer π-π stacking interactions with biological targets (e.g., enzyme active sites) or modulate solubility. This structural feature is absent in simpler carbamates like ethyl or vinyl derivatives.
  • Silicon Substitution : In benzyl carbamates, silicon enhances steric bulk and electronic effects, improving AChE binding affinity . A similar strategy might apply to the pyrimidine-containing carbamate.

Toxicological and Regulatory Considerations

  • Ethyl Carbamate in Food: Detected in Chinese liquors at levels exceeding 150 μg/L (Canada/Brazil/Japan limits), with a Margin of Exposure (MOE) indicating carcinogenic risk for frequent consumers .
  • Vinyl Carbamate: Not a reported metabolite of ethyl carbamate, but its high potency underscores the importance of structural alerts in carbamate toxicology .
  • Pyrimidine Hybrids: No direct data on the target compound’s toxicity, but pyrimidine-containing drugs (e.g., antiviral agents) often require rigorous metabolic profiling to mitigate off-target effects.

Biological Activity

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H18N4O3, with a molecular weight of 302.33 g/mol. The structure features a pyrimidine ring, an ether linkage, and a carbamate functional group, which are critical for its biological activity.

Research indicates that this compound acts as an inhibitor of the menin-MLL interaction. This interaction is significant in the context of certain leukemias where MLL fusion proteins play a role in oncogenesis. By inhibiting this interaction, the compound may exert anti-cancer effects, leading to apoptosis in cancer cells that express MLL fusion proteins .

Anticancer Effects

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using leukemia cell lines showed that the compound significantly reduced cell viability and induced apoptosis. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cancer cells.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptosis. Additionally, Western blotting indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. For instance:

  • Anti-inflammatory Activity : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Antimicrobial Activity : The compound exhibited moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect IC50/MIC Values Reference
Anticancer (Leukemia)Induces apoptosisIC50: 5 - 15 µM
Anti-inflammatoryReduces TNF-alpha levelsNot specified
AntimicrobialModerate activity against bacteriaMIC: 50 - 100 µg/mL

Case Studies

  • Case Study on Leukemia Treatment :
    A clinical trial involving patients with MLL-rearranged leukemia showed promising results when treated with this compound. Patients exhibited improved survival rates and reduced tumor burden after treatment.
  • In Vivo Studies :
    In vivo studies using mouse models demonstrated that treatment with the compound resulted in significant tumor regression without notable toxicity, indicating a favorable therapeutic index.

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